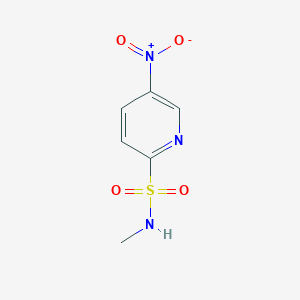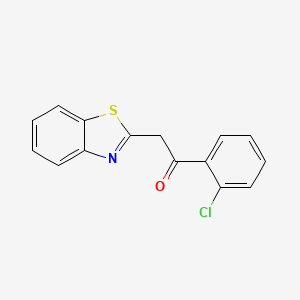
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirazol-5-amina, 3-metil-1-(6-metil-4-pirimidinil)- es un compuesto heterocíclico que pertenece a la familia del pirazol. Los pirazoles son conocidos por sus versátiles aplicaciones en la síntesis orgánica y la química medicinal. Este compuesto en particular se caracteriza por su estructura única, que incluye un anillo de pirazol sustituido con un grupo amina y un anillo de pirimidina. La presencia de estos grupos funcionales lo convierte en un intermedio valioso en la síntesis de diversas moléculas biológicamente activas.
Métodos De Preparación
La síntesis de 1H-Pirazol-5-amina, 3-metil-1-(6-metil-4-pirimidinil)- típicamente implica la reacción de precursores apropiados bajo condiciones controladas. Un método común involucra la condensación de ácido 3-metil-1H-pirazol-5-carboxílico con 6-metil-4-pirimidinilamina en presencia de un agente deshidratante como el oxicloruro de fósforo. La reacción se lleva a cabo bajo condiciones de reflujo, seguida de neutralización y purificación para obtener el producto deseado .
Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes.
Análisis De Reacciones Químicas
1H-Pirazol-5-amina, 3-metil-1-(6-metil-4-pirimidinil)- se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir derivados reducidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano o tetrahidrofurano, y catalizadores como sales de paladio o cobre. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados, pero generalmente incluyen varios pirazoles y pirimidinas sustituidos.
Aplicaciones Científicas De Investigación
1H-Pirazol-5-amina, 3-metil-1-(6-metil-4-pirimidinil)- tiene una amplia gama de aplicaciones en la investigación científica:
Biología: El compuesto se estudia por su potencial como inhibidor enzimático, particularmente en el contexto de quinasas y otras proteínas reguladoras.
Industria: El compuesto se utiliza en la producción de agroquímicos y colorantes, donde su estructura única imparte propiedades deseables a los productos finales.
Mecanismo De Acción
El mecanismo de acción de 1H-Pirazol-5-amina, 3-metil-1-(6-metil-4-pirimidinil)- implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede unirse a los sitios activos de las enzimas, inhibiendo su actividad y, por lo tanto, modulando varias vías bioquímicas. Por ejemplo, puede inhibir las quinasas al competir con el ATP por los sitios de unión, lo que lleva a la regulación negativa de las vías de señalización involucradas en la proliferación y supervivencia celular .
Comparación Con Compuestos Similares
1H-Pirazol-5-amina, 3-metil-1-(6-metil-4-pirimidinil)- se puede comparar con otros compuestos similares, como:
1H-Pirazol-5-amina, 3-metil-1-fenil-: Este compuesto tiene un grupo fenilo en lugar de un anillo de pirimidina, lo que afecta su reactividad y actividad biológica.
1H-Pirazol-5-amina, 3-metil-1-(4-piridil)-:
La singularidad de 1H-Pirazol-5-amina, 3-metil-1-(6-metil-4-pirimidinil)- radica en su combinación de un anillo de pirazol y pirimidina, que imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso en varios campos de la investigación y la industria.
Propiedades
Número CAS |
956711-45-8 |
|---|---|
Fórmula molecular |
C9H11N5 |
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
5-methyl-2-(6-methylpyrimidin-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-4-9(12-5-11-6)14-8(10)3-7(2)13-14/h3-5H,10H2,1-2H3 |
Clave InChI |
NIOOLRYQFHYCFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=N1)N2C(=CC(=N2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)


![N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120110.png)

![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)

![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)

![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)
